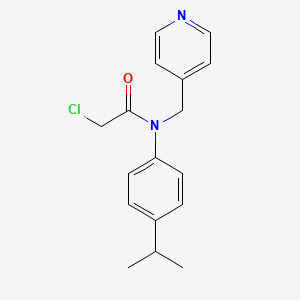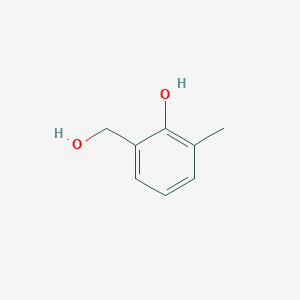
2-(Hydroxymethyl)-6-methylphenol
描述
2-(Hydroxymethyl)-6-methylphenol is an organic compound with the molecular formula C8H10O2 It is a phenolic compound characterized by a hydroxymethyl group (-CH2OH) attached to the benzene ring at the second position and a methyl group (-CH3) at the sixth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{6-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} ] This reaction is usually carried out in an aqueous medium with a basic catalyst such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired product.
化学反应分析
Types of Reactions: 2-(Hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 6-methylphenol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic catalysts may be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)-6-methylphenol
Reduction: 6-Methylphenol
Substitution: Various esters or ethers depending on the substituent introduced.
科学研究应用
2-(Hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenolic structure allows for antioxidant properties, which can be beneficial in various biological contexts.
相似化合物的比较
2-(Hydroxymethyl)phenol: Lacks the methyl group at the sixth position.
6-Methylphenol: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-4-methylphenol: Has the methyl group at the fourth position instead of the sixth.
Uniqueness: 2-(Hydroxymethyl)-6-methylphenol is unique due to the specific positioning of the hydroxymethyl and methyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in similar compounds.
属性
IUPAC Name |
2-(hydroxymethyl)-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEKJJIFJWIRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
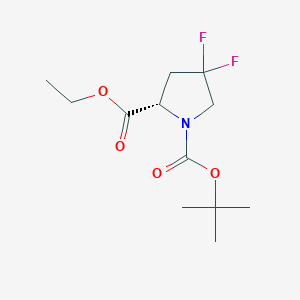
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2983046.png)
![4-fluoro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2983047.png)
![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2983052.png)
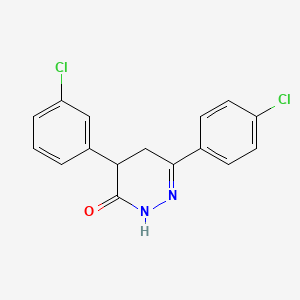
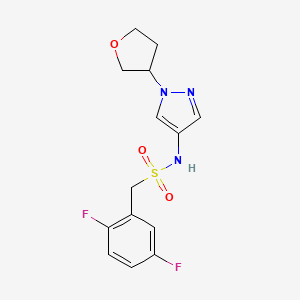
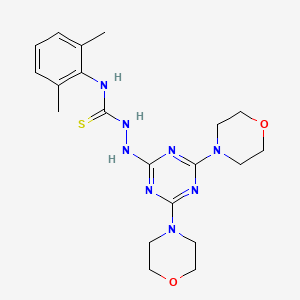
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2983059.png)
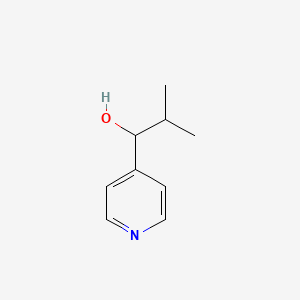
![N-(2-{3-chloropyrazolo[1,5-a]pyrimidin-6-yl}ethyl)prop-2-enamide](/img/structure/B2983062.png)
![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)
